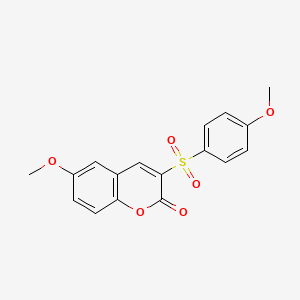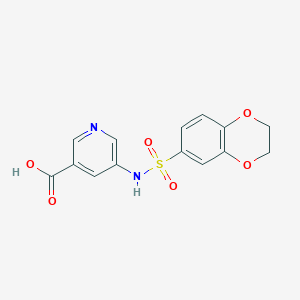
6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, also known as 6-MMC, is a synthetic compound that has been studied for its potential applications in scientific research. 6-MMC is a derivative of the phenethylamine class of compounds, which are known for their psychoactive effects. 6-MMC has been studied for its potential use in various lab experiments and research applications due to its high solubility in a variety of solvents, its low cost of synthesis, and its diverse range of pharmacological activities.
科学的研究の応用
6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use as a model compound for the study of the pharmacology of phenethylamines, as well as its potential use as a ligand for the study of G-protein coupled receptors. Additionally, this compound has been studied for its potential use as an antidepressant and anxiolytic, as well as its potential use as a cognitive enhancer.
作用機序
The exact mechanism of action of 6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNRI) and to modulate the activity of the serotonin, norepinephrine, and dopamine systems. Additionally, this compound has been shown to act as an agonist at the 5-HT2A, 5-HT2C, and 5-HT3 receptors, as well as an antagonist at the 5-HT1A receptor.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to increased alertness, improved cognition, and improved mood. Additionally, this compound has been shown to increase the levels of acetylcholine in the brain, which can lead to improved memory and learning.
実験室実験の利点と制限
6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is its high solubility in a variety of solvents, which makes it ideal for use in a variety of experiments. Additionally, this compound is relatively inexpensive to synthesize, making it a cost-effective option for use in lab experiments. However, this compound has a number of limitations, including its relatively short half-life and its potential for abuse.
将来の方向性
There are a number of potential future directions for 6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one research. One potential direction is to further investigate its potential as an antidepressant and anxiolytic. Additionally, this compound could be studied for its potential use as a cognitive enhancer, as well as its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, this compound could be studied for its potential use in the treatment of addiction, as well as its potential use as a performance-enhancing drug.
合成法
6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one can be synthesized using a variety of methods, including the Leuckart reaction, the reductive amination of phenylacetone, and the reductive alkylation of methylamine. The most common method of synthesis is the reductive amination of phenylacetone, which involves the reaction of phenylacetone with methylamine in the presence of a reducing agent such as hydrogen gas or sodium borohydride. The reaction produces this compound and a secondary amine, which can be separated by distillation.
特性
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6S/c1-21-12-3-6-14(7-4-12)24(19,20)16-10-11-9-13(22-2)5-8-15(11)23-17(16)18/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTXIVSXXKBKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetonitrile](/img/structure/B6508804.png)
![2-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B6508808.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6508810.png)

![N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dimethoxybenzamide](/img/structure/B6508814.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6508830.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B6508837.png)
![2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6508843.png)

![2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6508852.png)
![2-[4-(propan-2-yl)piperazin-1-yl]pyrazine](/img/structure/B6508856.png)
![ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate](/img/structure/B6508878.png)
![4-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508888.png)